molecular formula C8H7ClFNO B13025303 (3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13025303
M. Wt: 187.60 g/mol
InChI Key: SDCXEWPHOVYHGL-SSDOTTSWSA-N
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Description

(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the benzofuran ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chloro and fluoro substituents. The final step involves the introduction of the amine group at the 3-position. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific combination of chloro and fluoro substituents on the benzofuran ring, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

(3S)-5-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7ClFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1

InChI Key

SDCXEWPHOVYHGL-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC(=C2)Cl)F)N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Cl)F)N

Origin of Product

United States

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